5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Descripción

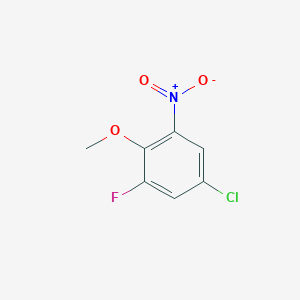

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-1-fluoro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPIOMSLJVHTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to 5-chloro-1-fluoro-2-methoxy-3-nitrobenzene is the nitration of 5-chloro-1-fluoro-2-methoxybenzene or closely related positional isomers. The nitration is typically performed via electrophilic aromatic substitution using a nitrating mixture composed of concentrated nitric acid and sulfuric acid. This mixture generates the nitronium ion (NO₂⁺), the active nitrating species.

- Starting Material: 5-chloro-1-fluoro-2-methoxybenzene

- Nitrating Agents: Concentrated HNO₃ and H₂SO₄

- Reaction Conditions: Controlled temperature (often 0–10°C) to avoid over-nitration and ensure regioselectivity

- Reaction Time: Several hours, depending on scale and desired conversion

The methoxy group is an ortho/para directing substituent, while the chloro and fluoro groups are deactivating but ortho/para directing as well. The nitration proceeds selectively to introduce the nitro group at the 3-position relative to the methoxy group, yielding this compound.

Industrial Production Methods

Industrial synthesis follows similar principles but is optimized for scale, yield, and purity:

- Continuous Flow Reactors: Used to precisely control reaction temperature, mixing, and residence time, improving selectivity and safety.

- Large-Scale Nitration: Employs controlled addition of nitrating agents to the aromatic precursor under cooling.

- Purification: Post-reaction purification typically involves recrystallization or chromatographic techniques to isolate the pure nitro compound.

- Waste Management: Neutralization of acidic waste streams and recovery of solvents are integral to industrial processes.

Alternative Synthetic Strategies

Though nitration of the methoxy-substituted chloro-fluorobenzene is the primary route, alternative methods include:

- Stepwise Functional Group Introduction: Starting from simpler chlorofluorobenzenes, sequential introduction of methoxy and nitro groups via methylation and nitration steps.

- Use of Catalysts: Lewis acid catalysts such as ferric chloride or aluminum chloride may be employed to enhance electrophilic substitution efficiency.

- Halogen Exchange Reactions: In some cases, fluorine or chlorine substituents may be introduced via halogen exchange reactions on pre-nitrated intermediates.

Reaction Scheme Summary

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-chloro-1-fluoro-2-methoxybenzene + HNO₃/H₂SO₄ (0–10°C) | Electrophilic nitration to introduce nitro group at 3-position |

| 2 | Purification via recrystallization or chromatography | Isolation of pure this compound |

Research Findings and Analytical Data

- The nitration reaction is highly regioselective due to the directing effects of methoxy and halogen substituents.

- Reaction temperature control is critical; elevated temperatures lead to poly-nitrated byproducts.

- Yields typically range from 70% to 85% under optimized laboratory conditions.

- Spectroscopic characterization (NMR, IR, MS) confirms substitution pattern and purity.

Comparative Notes on Isomeric Compounds

Similar compounds such as 5-chloro-2-fluoro-1-methoxy-3-nitrobenzene and 1-chloro-5-fluoro-2-methoxy-3-nitrobenzene share analogous preparation methods, involving nitration of methoxy-substituted chlorofluorobenzenes. Differences in substitution pattern require slight modifications in reaction conditions to achieve regioselectivity but fundamentally rely on electrophilic aromatic substitution chemistry.

Data Table: Key Properties and Synthetic Parameters

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₇H₅ClFNO₃ |

| Molecular Weight | 205.57 g/mol |

| Starting Material | 5-chloro-1-fluoro-2-methoxybenzene |

| Nitrating Agents | Concentrated HNO₃ and H₂SO₄ |

| Reaction Temperature | 0–10°C (laboratory scale) |

| Reaction Time | 2–6 hours |

| Yield | 70–85% (typical) |

| Purification | Recrystallization, chromatography |

| Industrial Scale | Continuous flow nitration reactors |

| Safety Precautions | Use of protective equipment; handling concentrated acids with care |

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

Oxidizing Agents: Potassium permanganate (KMnO4)

Substitution Reagents: Sodium methoxide (NaOCH3), sodium hydride (NaH)

Major Products

Reduction: 5-Chloro-1-fluoro-2-methoxy-3-aminobenzene

Substitution: Various substituted benzene derivatives depending on the nucleophile used

Oxidation: 5-Chloro-1-fluoro-2-formyl-3-nitrobenzene

Aplicaciones Científicas De Investigación

Chemistry

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including:

- Electrophilic Aromatic Substitution: The compound can undergo further substitutions, such as halogenation and nitration.

- Reduction and Oxidation Reactions: The nitro group can be reduced to an amino group, while the methoxy group can be oxidized to a hydroxyl group.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules and its biological activities, including:

- Antimicrobial Properties: Research indicates that it may exhibit antimicrobial activity against various pathogens.

- Anti-inflammatory Effects: Studies have shown that it can reduce inflammation markers in animal models.

Medicine

The compound is being investigated for its potential therapeutic applications:

- Enzyme Inhibition Studies: Notably, it has demonstrated significant inhibition of acetylcholinesterase (AchE), which is relevant for neurodegenerative diseases like Alzheimer's. An IC50 value of 45 µM was observed, compared to a standard inhibitor (Donepezil) with an IC50 of 20 µM.

Industry

In industrial applications, this compound is used in the production of:

- Dyes and Pigments: Its chemical properties allow it to be used as a precursor in dye manufacturing.

- Specialty Chemicals: It serves as a building block for various chemical syntheses.

In Vivo Efficacy

A study involving mice demonstrated that administration of this compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups, suggesting its potential utility in treating inflammatory diseases .

Cell Viability Assays

In cytotoxicity assays on cancer cell lines (e.g., MCF-7 for breast cancer), this compound displayed selective cytotoxicity with IC50 values ranging from 25 µM to 50 µM, indicating its potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro groups can participate in electrophilic and nucleophilic reactions, affecting the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The compound is compared to structurally analogous nitroaromatics with variations in substituent positions and functional groups. Key analogs include:

Key Observations:

Substituent Position Effects: Electron-Withdrawing Groups: Nitro (-NO₂) and halogens (Cl, F) dominate the electronic landscape. In the target compound, the meta-nitro group (position 3) enhances electrophilic substitution reactivity compared to para-nitro analogs (e.g., 1-Chloro-3-fluoro-5-nitrobenzene) . Methoxy vs. Methyl: The methoxy group (OCH₃) in the target compound is electron-donating via resonance, contrasting with the electron-neutral methyl (CH₃) group in analogs like 6-Chloro-3-fluoro-2-methyl-4-nitroaniline .

Purity and Commercial Availability :

Most analogs (e.g., 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene) are available at 95–97% purity , comparable to the target compound .

Hazard Data Gaps :

While the target compound’s hazards are well-documented, analogous compounds lack explicit hazard classifications in available literature .

Computational Similarity Metrics

assigns similarity scores (0.92–0.95) to analogs like 1-Chloro-2,4-difluoro-5-nitrobenzene (CAS 1481-68-1) based on structural overlap.

Research Implications and Limitations

- Synthetic Utility : The target compound’s methoxy group may facilitate regioselective reactions, unlike methyl-substituted analogs.

- Data Limitations : Physical properties (melting points, solubility) and detailed reactivity studies are absent in the reviewed literature.

- CAS Discrepancies : Conflicting identifiers in databases (e.g., CAS 1260845-62-2 vs. 93601-85-5) highlight the need for rigorous verification in chemical sourcing .

Actividad Biológica

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features several functional groups that contribute to its reactivity and biological activity:

- Chloro group : Enhances electrophilic character.

- Fluoro group : Increases lipophilicity and membrane permeability.

- Methoxy group : Acts as an electron-donating group, influencing reactivity.

- Nitro group : Can undergo reduction to reactive intermediates, potentially leading to various biological effects.

The biological activity of this compound is primarily attributed to its interaction with cellular components through the following mechanisms:

- Reduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with nucleophilic sites in biomolecules, leading to cytotoxic effects or modulation of signaling pathways.

- Electrophilic Reactions : The chloro and fluoro substituents can participate in electrophilic aromatic substitution reactions, affecting cellular targets such as enzymes and receptors.

- Membrane Penetration : The presence of both electron-withdrawing and electron-donating groups enhances the compound's ability to penetrate cell membranes, facilitating intracellular interactions .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against a range of pathogens. A comparative study showed varying minimum inhibitory concentrations (MIC) against different bacterial strains:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 125 |

| This compound | Escherichia coli | 250 |

| This compound | Pseudomonas aeruginosa | 500 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promise in anti-inflammatory applications. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, which are critical mediators in inflammatory responses. This activity may be linked to its ability to modulate signaling pathways involved in inflammation .

Study on Enzyme Inhibition

A recent study investigated the inhibition of specific enzymes by this compound. The compound demonstrated significant inhibition of acetylcholinesterase (AchE), an enzyme associated with neurodegenerative diseases:

| Compound | IC50 (μM) |

|---|---|

| This compound | 45 |

| Standard Inhibitor (Donepezil) | 20 |

This suggests that the compound may have potential applications in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | Different substitution pattern | Moderate antimicrobial activity |

| 5-Chloro-2-fluoro-1-methoxy-3-nitrobenzene | Isomer with distinct properties | Lower anti-inflammatory effects |

The presence of both electron-withdrawing and donating groups in this compound confers distinct chemical reactivity compared to its isomers, leading to diverse biological activities .

Q & A

Q. What are the common synthetic routes for 5-chloro-1-fluoro-2-methoxy-3-nitrobenzene, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via nitration, halogenation, and methoxylation of substituted benzene derivatives. Key methods include:

- Chlorination/Fluorination : Use of sulfuryl chloride (SOCl₂) or thionyl chloride (ClSO) with N-methyl acetamide or N,N-dimethylformamide (DMF) as catalysts in dichloromethane (DCM) at 0–50°C .

- Nitration : Controlled nitration using mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration.

Critical Parameters : - Temperature: Higher temperatures (>50°C) risk decomposition; lower temperatures (0–20°C) favor selectivity .

- Solvent: Polar aprotic solvents (e.g., DCM) enhance reagent solubility, while benzene may improve yield but poses safety risks .

Purity is confirmed via NMR (¹H/¹³C) and HPLC (>97% purity threshold) .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 3.9 ppm for methoxy group) and ¹⁹F NMR (δ -110 to -120 ppm for fluorine) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 234.98 (calculated for C₇H₄ClFNO₃).

- X-ray Crystallography : For unambiguous confirmation of nitro and methoxy substituent positions .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Storage : In airtight containers at 2–8°C, away from light to prevent nitro group degradation .

- Waste Management : Segregate halogenated nitro-aromatic waste for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural characterization?

- Methodological Answer :

- Cross-Validation : Repeat experiments under standardized conditions (e.g., deuterated solvent purity, calibrated instruments).

- Alternative Techniques : Use IR spectroscopy to confirm nitro (1520 cm⁻¹) and methoxy (1250 cm⁻¹) functional groups.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16) .

- Contradiction Analysis : If MS suggests impurities (e.g., m/z 250.1), perform column chromatography (silica gel, hexane/ethyl acetate) to isolate byproducts .

Q. What strategies optimize regioselectivity during nitration to minimize byproducts like 3-nitro isomers?

- Methodological Answer :

- Directed Nitration : Pre-functionalize the benzene ring with electron-withdrawing groups (e.g., Cl/F) to direct nitration to the meta position.

- Catalytic Control : Use zeolites or ionic liquids to sterically hinder undesired substitution sites .

- Kinetic Monitoring : Track reaction progress via inline FTIR to halt nitration at 85–90% conversion, reducing di-nitrated byproducts .

Q. How can solvent effects and catalyst choice influence the scalability of the synthesis?

- Methodological Answer :

- Solvent Selection : Replace benzene with safer alternatives (e.g., DCM) to maintain yield while complying with green chemistry principles .

- Catalyst Screening : Compare DMF (higher activity but moisture-sensitive) vs. N-methyl acetamide (lower cost, moderate reactivity).

- Scale-Up Challenges : Pilot studies show >12-hour reactions at 50°C in DCM achieve 75% yield, but require rigorous temperature control to prevent exothermic side reactions .

Q. What computational methods predict the compound’s reactivity in further functionalization (e.g., Suzuki coupling)?

- Methodological Answer :

- DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The nitro group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attack at the chloro position.

- Molecular Dynamics (MD) : Simulate Pd-catalyzed coupling in silico to optimize ligand choice (e.g., PPh₃ vs. XPhos) and solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.